molecular formula C11H14N2O B12094343 Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 56622-60-7

Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B12094343
CAS No.: 56622-60-7
M. Wt: 190.24 g/mol
InChI Key: ZFQWPHSOKCAXBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the reaction of pyrrolidine with 6-methyl-3-pyridinecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the pyridinyl carbonyl group.

    Pyrrolidine-2,5-dione: A related compound with a different substitution pattern.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to the presence of the 6-methyl-3-pyridinyl carbonyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

56622-60-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(6-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H14N2O/c1-9-4-5-10(8-12-9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

ZFQWPHSOKCAXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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